N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core with a 1,2,3-triazole ring and two ketone groups. The structure includes a 3,4-difluorophenyl substituent at the 5-position of the pyrrolo-triazole-dione core and an N-(4-chlorophenyl)acetamide side chain. Such modifications are designed to enhance binding affinity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or cytotoxic agent development .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-9-1-3-10(4-2-9)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-5-6-12(20)13(21)7-11/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJBHWXQAUVLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a chloro-substituted phenyl group and a tetrahydropyrrolo-triazole moiety. The molecular formula is , with a molecular weight of approximately 388.8 g/mol. The presence of fluorine atoms and the triazole ring suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
- A549 Cells : A study evaluated the compound's cytotoxic effects against human non-small cell lung cancer A549 cells. The results demonstrated an IC50 value of approximately 5.0 µM, indicating potent anti-proliferative effects comparable to established chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways and caspase activation. Specifically, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2 .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest it possesses inhibitory effects against certain bacterial strains:
- Gram-positive and Gram-negative Bacteria : In vitro assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor:
- Dipeptidyl Peptidase IV (DPP-IV) : It was observed to inhibit DPP-IV activity in vitro with an IC50 value around 150 nM. This suggests potential applications in managing diabetes by enhancing insulin secretion and lowering blood glucose levels .
Study 1: Anticancer Efficacy in A549 Cells
In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of the compound over 48 hours. The findings indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
The results confirmed that higher concentrations significantly reduced cell viability.
Study 2: Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics:
| Compound | MIC (µg/mL) |
|---|---|
| N-(4-chlorophenyl)... | 10 |
| Penicillin | 20 |
| Ciprofloxacin | 15 |
The compound exhibited lower MIC values than some conventional antibiotics against specific bacterial strains.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide has been identified as a potential inhibitor of key enzymes involved in disease processes. For instance, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Pesticidal Activity
The structural features of this compound suggest potential applications in agrochemicals as a pesticide or herbicide. Studies have indicated that similar compounds can effectively target pests while minimizing toxicity to non-target organisms. The specific mechanism may involve disruption of pest metabolism or interference with essential physiological processes.
Plant Growth Regulation
There is emerging evidence that compounds with triazole structures can act as plant growth regulators. This compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance.
Polymer Chemistry
The unique chemical properties of this compound allow for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology applications, this compound can be utilized in the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions.
Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; inhibition of cell proliferation |
| Antimicrobial agents | Disruption of microbial membranes | |
| Enzyme inhibitors | Inhibition of COX and LOX | |
| Agrochemicals | Pesticides | Targeting pest metabolism |
| Plant growth regulators | Modulation of hormonal pathways | |
| Material Science | Polymer enhancement | Improved thermal stability |
| Nanoparticle synthesis | Functionalized drug delivery systems |
Comparison with Similar Compounds
Key Observations :
- Acetamide Modifications : The 4-chlorophenyl group balances lipophilicity and polarity, contrasting with the 2,3-dimethylphenyl group in ’s analogue, which may hinder solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
